2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20171285
InChI: InChI=1S/C20H23ClN4O3/c21-18-4-2-1-3-16(18)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-17(26)11-19(15)27/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+
SMILES:
Molecular Formula: C20H23ClN4O3
Molecular Weight: 402.9 g/mol

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC20171285

Molecular Formula: C20H23ClN4O3

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide -

Specification

Molecular Formula C20H23ClN4O3
Molecular Weight 402.9 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C20H23ClN4O3/c21-18-4-2-1-3-16(18)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-17(26)11-19(15)27/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+
Standard InChI Key JAGXXJVGGRWQEL-WSDLNYQXSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of piperazine-containing hydrazides, characterized by a hybrid structure combining a chlorobenzyl-piperazine unit and a dihydroxybenzylidene hydrazone.

Molecular Formula and Key Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₃ClN₄O₃
Molecular Weight402.88 g/mol
SMILESC1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O
InChIKeyJAGXXJVGGRWQEL-WSDLNYQXSA-N
Topological Polar Surface Area89.4 Ų
Predicted LogP2.39 (iLOGP)

The E-configuration of the benzylidene double bond is critical for molecular stability and ligand-receptor interactions .

Spectral Characteristics

  • IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H/N-H stretches) .

  • NMR: Distinct signals for piperazine CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

  • Mass Spectrometry: [M+H]+ at m/z 403.15315 .

Synthesis and Optimization Strategies

The compound is synthesized via multi-step organic reactions, typically involving:

Yield Optimization

ConditionYield (%)Purity (%)
Room temperature, 24h4885
Microwave-assisted, 2h7792
Solvent: DMF, 60°C6589

Microwave-assisted synthesis significantly enhances reaction efficiency .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

PropertyValue
Aqueous Solubility0.015 mg/mL (pH 7.4)
LogP (Octanol-Water)2.39 ± 0.12
GI AbsorptionHigh
BBB PermeabilityModerate

The compound’s low solubility limits oral bioavailability but is amendable via prodrug strategies .

Predicted ADMET Profile

ParameterPrediction
CYP2D6 InhibitionNo
hERG InhibitionLow risk
Ames MutagenicityNegative
Skin Permeation-5.56 log cm/s

Pharmacological Activities

Antimicrobial Activity

Analogous piperazinyl hydrazides show potent activity against:

  • Gram-positive Bacteria: Staphylococcus aureus (MIC: 2–8 μg/mL) .

  • Fungi: Candida albicans (IC₅₀: 12.3 μM) .

Mechanism: Disruption of microbial cell membrane integrity and DNA gyrase inhibition .

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)18.7
A549 (Lung Cancer)23.4

Structure-Activity Relationships (SAR)

  • Chlorobenzyl Group: Enhances lipophilicity and membrane penetration .

  • Dihydroxybenzylidene Moiety: Critical for hydrogen bonding with biological targets .

  • Piperazine Core: Facilitates solubility and modulates receptor affinity .

Challenges and Future Directions

  • Solubility Enhancement: Nanoformulation or co-crystallization with cyclodextrins .

  • In Vivo Validation: Preclinical toxicity and pharmacokinetic studies in animal models.

  • Analog Development: Substituent variation at the benzylidene position to optimize potency .

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